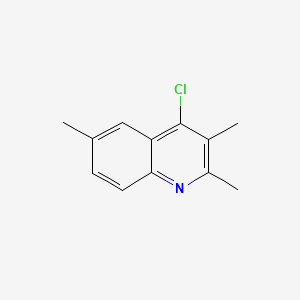

4-Chloro-2,3,6-trimethylquinoline

Overview

Description

4-Chloro-2,3,6-trimethylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and methyl groups on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,6-trimethylquinoline typically involves the chlorination of 2,3,6-trimethylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methyl groups can undergo oxidation to form carboxylic acids or aldehydes under specific conditions.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

4-Chloro-2,3,6-trimethylquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential antimalarial and anticancer agents.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Agrochemicals: Utilized in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,6-trimethylquinoline depends on its application:

In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.

In Material Science: Its electronic properties facilitate charge transport in organic semiconductors, enhancing the performance of electronic devices.

Comparison with Similar Compounds

2,3,6-Trimethylquinoline: Lacks the chlorine atom, resulting in different reactivity and applications.

4-Chloroquinoline: Lacks the methyl groups, affecting its chemical properties and uses.

2,4,6-Trimethylquinoline: Similar structure but without the chlorine atom, leading to different chemical behavior.

Uniqueness: 4-Chloro-2,3,6-trimethylquinoline is unique due to the combined presence of chlorine and methyl groups, which enhances its reactivity and broadens its range of applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique chemical properties and diverse applications

Biological Activity

4-Chloro-2,3,6-trimethylquinoline is a quinoline derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological studies. This article delves into its biological activities, mechanisms of action, and applications, supported by relevant research findings and case studies.

- Chemical Formula : C12H12ClN

- Molecular Weight : 219.68 g/mol

- CAS Number : 1203-71-0

- Structure : The compound features a quinoline core with three methyl groups and a chlorine substituent at the 4-position.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and malaria.

- Receptor Binding : The compound can bind to certain receptors, modulating biological pathways that affect cell signaling and function.

- Antioxidant Properties : Similar to other quinoline derivatives, it may exhibit antioxidant activity, protecting cells from oxidative stress.

Medicinal Chemistry Applications

Research indicates that this compound serves as a precursor for synthesizing pharmacologically active compounds. Notably, it has shown potential as an antimalarial agent and anticancer drug:

- Antimalarial Activity : Studies have demonstrated that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

- Anticancer Properties : It has been noted for its inhibitory effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

- In vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to known anticancer agents.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues.

Comparative Analysis with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine atom and three methyl groups | Antimalarial and anticancer properties |

| 2,3,6-Trimethylquinoline | No chlorine atom | Lesser reactivity; limited biological activity |

| 4-Chloroquinoline | Lacks methyl groups | Different chemical properties; less potent |

| 2,4,6-Trimethylquinoline | Similar structure without chlorine | Different reactivity; varied applications |

Toxicological Considerations

While promising in therapeutic applications, it is essential to consider the toxicological profiles of quinoline derivatives:

- Carcinogenic Potential : Some studies have raised concerns about the carcinogenicity of certain quinoline derivatives. However, specific data on this compound remains limited .

- Environmental Impact : The compound's persistence in environmental settings necessitates further investigation into its ecological effects .

Properties

IUPAC Name |

4-chloro-2,3,6-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-11-10(6-7)12(13)8(2)9(3)14-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQCFVPXSUQQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702238 | |

| Record name | 4-Chloro-2,3,6-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-71-0 | |

| Record name | 4-Chloro-2,3,6-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3,6-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.